molecular formula C16H18N2O6S B1394348 Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate CAS No. 651729-59-8

Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate

Cat. No.: B1394348
CAS No.: 651729-59-8
M. Wt: 366.4 g/mol
InChI Key: IDMRSIDLCAZURG-UHFFFAOYSA-N
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Description

Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate (CAS: 651729-59-8) is an ester derivative featuring a sulfonamide-linked aromatic system. Its molecular formula is C₁₆H₁₈N₂O₆S, with a molecular weight of 366.427 g/mol and a purity of ≥95% . The compound’s structure includes:

  • A methyl phenoxyacetate backbone.
  • A 2-amino-4-methoxyphenyl group attached via a sulfonamide bridge.

Properties

IUPAC Name

methyl 2-[4-[(2-amino-4-methoxyphenyl)sulfamoyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-22-12-5-8-15(14(17)9-12)18-25(20,21)13-6-3-11(4-7-13)24-10-16(19)23-2/h3-9,18H,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMRSIDLCAZURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate typically involves the reaction of 2-amino-4-methoxyaniline with a sulfonyl chloride derivative, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 2-amino-4-methoxyaniline with sulfonyl chloride in the presence of a base.

    Step 2: Esterification of the resulting sulfonamide with methyl chloroacetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Activity

MMPA has demonstrated significant antibacterial properties. It inhibits bacterial growth by binding to DNA templates, thereby blocking transcription and replication processes. This mechanism makes it a candidate for developing new antibacterial agents against resistant strains of bacteria .

Anticancer Potential

Research indicates that MMPA exhibits anticancer activity, particularly against pancreatic cancer cell lines such as MiaPaCa-2. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology .

Cardiac Effects

Studies have shown that MMPA can influence cardiac activity in animal models, indicating its potential use in cardiovascular research. Its effects on heart rate and contractility are areas of ongoing investigation .

Enzyme Inhibition

MMPA is being studied for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its sulfonamide group is believed to interact with active sites of specific enzymes, providing a basis for further drug development .

Molecular Biology Applications

The compound is utilized in molecular biology for studying gene expression and regulation due to its ability to affect transcription processes. Researchers are exploring its use as a tool for manipulating gene activity in various cellular contexts .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Antibacterial ActivityInhibits bacterial growth by blocking DNA synthesis ,
Anticancer PotentialInduces apoptosis in cancer cells, particularly MiaPaCa-2 ,
Cardiac EffectsInfluences heart rate and contractility in animal models
Enzyme InhibitionInteracts with enzymes involved in inflammation and cancer ,
Molecular BiologyAffects gene expression and regulation ,

Antibacterial Efficacy Study

In a controlled laboratory setting, MMPA was tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with MMPA compared to untreated controls, highlighting its potential as an antibacterial agent.

Cancer Cell Line Investigation

A study involving MiaPaCa-2 pancreatic cancer cells demonstrated that treatment with MMPA resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage.

Mechanism of Action

The mechanism of action of Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Applications References
Target Compound (651729-59-8) C₁₆H₁₈N₂O₆S 366.427 2-Amino-4-methoxyphenyl, methyl ester Research intermediate
Ethyl (4-(4-(benzyloxy)phenylsulfonyl)phenoxy)acetate C₂₃H₂₂O₆S 426.483 Benzyloxy group, ethyl ester Not specified (likely research)
Methyl 2-((4-methoxy-6-methyl-triazin-2-yl)sulfonyl)benzoate (metsulfuron methyl ester) C₁₄H₁₅N₅O₆S 381.36 Triazin-2-yl group, methyl benzoate Herbicide (sulfonylurea class)
Propyl 2-(4-methylbenzenesulfonamido)benzoate C₁₇H₁₉NO₄S 333.40 Toluenesulfonamide, propyl ester Biological studies
Methyl [(4-chlorophenyl)sulfonylamino]acetate (496937-72-5) C₁₇H₁₈ClNO₄S 367.85 4-Chlorophenyl, phenylethylamino Not specified
Methyl {4-[(butylamino)sulfonyl]phenoxy}acetate (664319-18-0) C₁₃H₁₉NO₅S 301.36 Butylamino group Research chemical
Methyl 2-(2-((4-fluoro-3-trifluoromethylphenyl)sulfonyl)phenyl)acetate (CB4366595) C₁₈H₁₇F₄NO₆S 451.39 Fluoro-trifluoromethylphenyl, dimethoxyphenyl Not specified
Ethyl (4-{[4-(2-fluorophenyl)piperazinyl]sulfonyl}phenoxy)acetate (664316-25-0) C₂₀H₂₃FN₂O₅S 422.47 Fluorophenyl-piperazinyl, ethyl ester Not specified

Key Comparative Insights

Substituent Effects on Bioactivity
  • Aromatic Amino vs.
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl in or fluoro-trifluoromethyl in ) exhibit increased electrophilicity, which may influence reactivity or receptor binding compared to the target’s electron-donating methoxy group .
Ester Chain Length and Solubility
  • Methyl vs.
Functional Group Diversity
  • Piperazinyl vs. Aniline Moieties : The piperazinyl group in introduces a basic nitrogen, which could enhance solubility in acidic environments compared to the target’s aniline-derived sulfonamide .

Biological Activity

Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate is a sulfonamide compound with potential pharmacological applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2O6SC_{16}H_{18}N_{2}O_{6}S, and it features a sulfonamide functional group, which is known for its biological significance. The presence of the methoxy and amino groups contributes to its reactivity and potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against a variety of pathogens. The biological activity was evaluated through various assays, including minimum inhibitory concentration (MIC) tests against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak
Pseudomonas aeruginosa128Weak

The results indicate that while the compound exhibits moderate activity against Staphylococcus aureus, its effectiveness diminishes against other tested strains. This selectivity suggests a potential for further optimization to enhance its antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human fibroblast cell lines to evaluate the safety profile of the compound. The results showed that:

  • IC50 values were significantly higher than the MIC values for bacterial strains, indicating a favorable therapeutic index.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)Toxicity Level
Human Fibroblasts>100Non-toxic

This data suggests that the compound is relatively non-toxic to human cells at concentrations effective against bacteria, supporting its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects may involve interference with bacterial protein synthesis or cell wall integrity. The sulfonamide moiety is known to inhibit folic acid synthesis in bacteria, which is critical for their growth and replication.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound. Modifications to the methoxy and amino groups could enhance potency and selectivity against specific pathogens. For instance, substituents that increase lipophilicity may improve membrane permeability, thereby enhancing antimicrobial activity.

Case Studies and Research Findings

  • Antichlamydial Activity : A study demonstrated that sulfonamide derivatives, including similar compounds, showed selective activity against Chlamydia infections, suggesting that structural components like those in this compound could be explored further for targeting this pathogen .
  • Broad-Spectrum Antimicrobial Studies : Research indicated that related compounds exhibited broad-spectrum antimicrobial activity against various pathogens, reinforcing the potential of sulfonamide derivatives in developing new antibiotics .
  • In Vivo Efficacy : Preliminary animal studies suggested that compounds with similar structures demonstrated significant reductions in infection rates when tested in vivo, paving the way for clinical trials .

Q & A

Q. What are the recommended synthetic routes for Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate?

The compound can be synthesized via sulfonamide coupling between 2-amino-4-methoxyaniline and a phenoxyacetic acid derivative. Key steps include:

  • Sulfonylation : React 4-(chlorosulphonyl)phenoxyacetic acid methyl ester with 2-amino-4-methoxyaniline in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Esterification : Pre-functionalize the phenoxyacetic acid component using methyl chloride or diazomethane to ensure the methyl ester group remains intact .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the structure of this compound be confirmed analytically?

  • 1H-NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm), aromatic protons from the 4-methoxyphenyl group (δ 6.6–7.2 ppm), and sulfonamide NH (δ 8.0–8.5 ppm). Splitting patterns distinguish substituent positions .
  • LC-MS : High-resolution mass spectrometry confirms molecular weight (expected [M+H]+: ~407 Da).
  • FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

  • Toxicity : Limited data, but assume acute toxicity due to sulfonamide and aniline moieties. Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Storage : Keep in a cool, dry environment under inert gas (N₂/Ar) to prevent hydrolysis of the ester or sulfonamide groups .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide formation?

  • Solvent Selection : Anhydrous DCM or THF minimizes side reactions (e.g., ester hydrolysis).
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Temperature Control : Maintain 0–5°C during sulfonamide coupling to suppress byproducts like disulfonates .
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion .

Q. What mechanistic insights explain conflicting bioactivity data in sulfonamide derivatives?

Contradictions in enzyme inhibition studies (e.g., carbonic anhydrase vs. kinase targets) may arise from:

  • Steric Effects : The 4-methoxy group may hinder binding to flat active sites but favor interactions with hydrophobic pockets .
  • Electronic Modulation : Electron-withdrawing sulfonamide groups enhance acidity of the NH proton, affecting hydrogen-bonding capacity .
  • Isomerism : Tautomerism in the 2-amino-4-methoxyphenyl group (e.g., imine-enamine shifts) could alter binding conformations .

Q. How can computational methods aid in predicting this compound’s reactivity?

  • DFT Calculations : Model sulfonamide bond rotation barriers and electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with enzyme targets (e.g., human carbonic anhydrase IX) to prioritize bioactivity assays .
  • MD Simulations : Assess stability in aqueous vs. lipid membranes to guide formulation studies .

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

  • Impurity Profiling : Use HPLC-PDA to detect trace byproducts (e.g., hydrolyzed carboxylic acid derivatives) .
  • Deuterium Exchange : Confirm NH protons via D₂O shake tests to distinguish them from aromatic signals .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) that cause signal broadening .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Sulfonylation4-(ClSO₂)phenoxyacetate + 2-amino-4-MeO-aniline, DCM, Et₃N73–87
EsterificationPhenoxyacetic acid + CH₂N₂, Et₂O95+
PurificationSilica gel (EtOAc/hexane 1:3 → 1:1)80–90

Q. Table 2: Comparative Bioactivity of Sulfonamide Derivatives

Target EnzymeIC₅₀ (µM)Structural DeterminantsReference
Carbonic Anhydrase IX0.154-MeO group, planar sulfonamide
Tyrosine Kinase>50Steric bulk at 2-amino position

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate

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